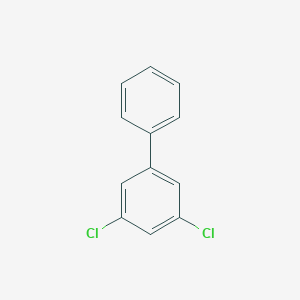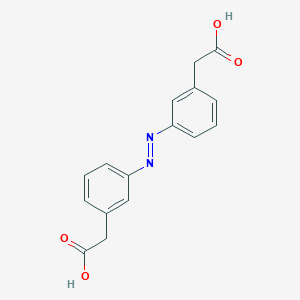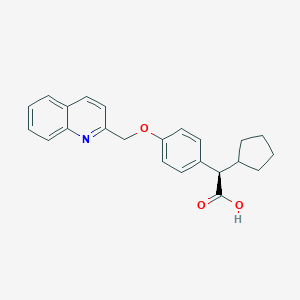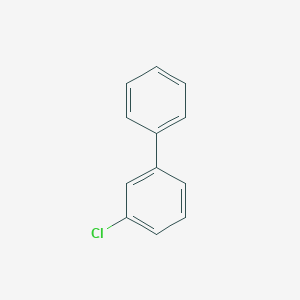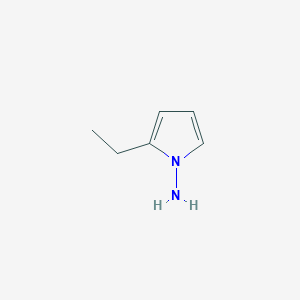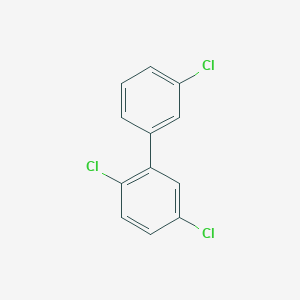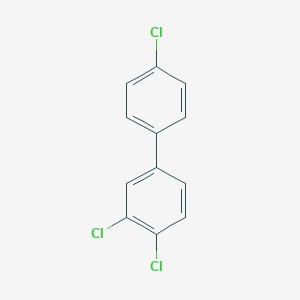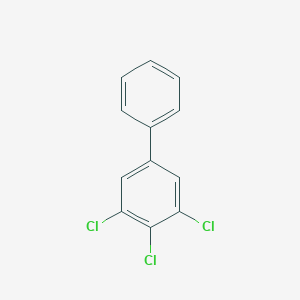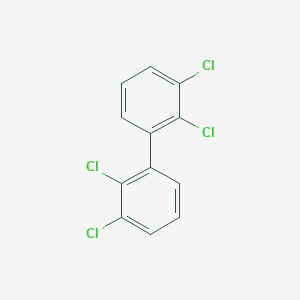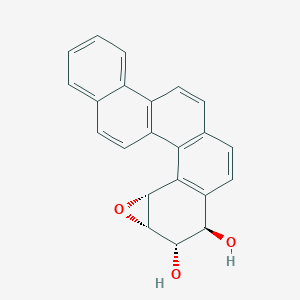
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene, commonly known as DiOH-B[a]P, is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen, and has been linked to a number of adverse health effects in humans and animals.
Wirkmechanismus
DiOH-B[a]P exerts its toxic effects by binding to DNA and causing mutations, which can lead to the development of cancer. It also induces oxidative stress and inflammation, which can contribute to the development of a number of other adverse health effects.
Biochemische Und Physiologische Effekte
DiOH-B[a]P has been shown to have a number of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and altered gene expression. It has also been linked to the development of a number of adverse health effects, including cancer, cardiovascular disease, and respiratory disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DiOH-B[a]P in laboratory experiments is that it is a well-characterized and widely studied compound, which allows for more accurate and reproducible results. However, one limitation is that it is a highly toxic and carcinogenic compound, which requires careful handling and disposal.
Zukünftige Richtungen
There are a number of future directions for research on DiOH-B[a]P, including:
1. Investigating the effects of low-level exposure to DiOH-B[a]P on human health.
2. Developing new methods for the detection and quantification of DiOH-B[a]P in environmental samples.
3. Investigating the molecular mechanisms of DiOH-B[a]P-induced carcinogenesis and mutagenesis.
4. Developing new strategies for the prevention and treatment of DiOH-B[a]P-induced adverse health effects.
5. Investigating the effects of DiOH-B[a]P on the microbiome and gut health.
In conclusion, DiOH-B[a]P is a potent carcinogen and mutagen that has been widely studied in the field of environmental toxicology. It has a number of biochemical and physiological effects, and has been linked to the development of a number of adverse health effects in humans and animals. Further research is needed to understand the mechanisms of DiOH-B[a]P-induced toxicity and to develop new strategies for prevention and treatment of DiOH-B[a]P-induced adverse health effects.
Synthesemethoden
DiOH-B[a]P can be synthesized in the laboratory by a number of methods, including chemical synthesis and microbial transformation. One common method involves the oxidation of benzo[a]pyrene (B[a]P) with potassium permanganate in the presence of acid.
Wissenschaftliche Forschungsanwendungen
DiOH-B[a]P has been widely studied in the field of environmental toxicology, as it is an important indicator of exposure to r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysenes. It has also been used in experimental studies to investigate the mechanisms of carcinogenesis and mutagenesis, as well as the effects of environmental pollutants on human and animal health.
Eigenschaften
CAS-Nummer |
139237-88-0 |
|---|---|
Produktname |
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene |
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(18R,19S,20S,22R)-21-oxahexacyclo[12.9.0.02,11.05,10.017,23.020,22]tricosa-1(14),2(11),3,5,7,9,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
JCURJWCOLRTMLD-MBDNFAEBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)[C@H]([C@@H]([C@H]6[C@@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
Synonyme |
R-9,T-10-DIHYDROXY-C-11,12-OXY-9,10,11,12-TETRAHYDROBENZO[C]CHRYSENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



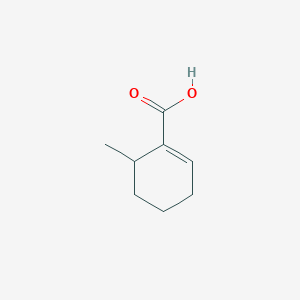
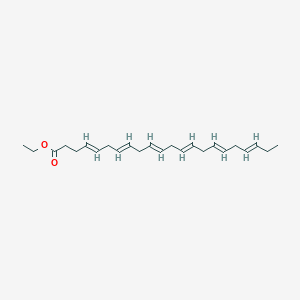
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

